molecular formula C13H26N2O2 B12673437 N-Butyl-4-((1-oxobutyl)amino)pentanamide CAS No. 82024-14-4

N-Butyl-4-((1-oxobutyl)amino)pentanamide

Cat. No.: B12673437
CAS No.: 82024-14-4
M. Wt: 242.36 g/mol
InChI Key: ZTQOIIBCRDNYKC-UHFFFAOYSA-N
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Description

N-Butyl-4-((1-oxobutyl)amino)pentanamide is an organic compound with the molecular formula C13H26N2O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-((1-oxobutyl)amino)pentanamide typically involves the reaction of butylamine with a suitable carboxylic acid derivative. One common method is the condensation reaction between butylamine and butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-((1-oxobutyl)amino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-Butyl-4-((1-oxobutyl)amino)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-((1-oxobutyl)amino)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylpentanamide
  • N-Isobutylpentanamide
  • N-tert-Butylpentanamide

Uniqueness

N-Butyl-4-((1-oxobutyl)amino)pentanamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

82024-14-4

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

4-(butanoylamino)-N-butylpentanamide

InChI

InChI=1S/C13H26N2O2/c1-4-6-10-14-12(16)9-8-11(3)15-13(17)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

ZTQOIIBCRDNYKC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC(C)NC(=O)CCC

Origin of Product

United States

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